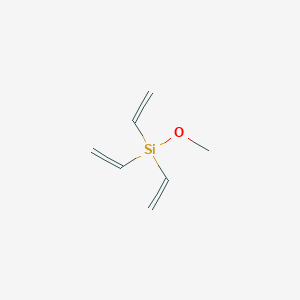

Trivinylmethoxysilane

Descripción general

Descripción

Synthesis Analysis

The synthesis of trivinylmethoxysilane-based polymers often involves one-pot polycondensation reactions, as demonstrated by Niu et al. (2016) in the creation of hyperbranched polysiloxanes with unconjugated carbon–carbon double bonds and hydroxyl groups, exhibiting bright blue photoluminescence (Niu et al., 2016). Similarly, Chojnowski et al. (2008) developed a nonhydrolytic dehydrocarbon polycondensation method for synthesizing highly branched alkoxy functionalized polysiloxanes (Chojnowski et al., 2008).

Molecular Structure Analysis

The molecular structure of trivinylmethoxysilane-derived polymers and their modifications can significantly influence their properties. For instance, Cai and Weber (2002) explored the anionic ring-opening polymerization of hexavinylcyclotrisiloxane to yield poly(divinylsiloxane) with a narrow molecular weight distribution, indicating the versatility of vinyl-functionalized siloxanes in achieving different polymer architectures (Cai & Weber, 2002).

Chemical Reactions and Properties

The chemical reactions involving trivinylmethoxysilane and its derivatives often result in the formation of materials with unique properties. The work by Kawachi et al. (1997) on tris[2-(dimethylamino)phenyl]silane and -germane compounds showcases the impact of chemical modifications on the properties of silane-based compounds (Kawachi et al., 1997).

Physical Properties Analysis

The physical properties of trivinylmethoxysilane-derived materials, such as fluorescence and hydrophobicity, are closely tied to their synthesis and molecular structure. Niu et al. (2016) highlighted the photoluminescence properties of hyperbranched polysiloxanes, which do not contain conventional chromophores yet exhibit bright blue fluorescence (Niu et al., 2016).

Chemical Properties Analysis

The chemical properties of materials derived from trivinylmethoxysilane, such as their reactivity and potential for further functionalization, are pivotal for their application in various fields. The synthesis of highly branched alkoxy functionalized polysiloxanes by Chojnowski et al. (2008) exemplifies the reactivity of trivinylmethoxysilane derivatives and their potential as hydrophobic silicone resins (Chojnowski et al., 2008).

Aplicaciones Científicas De Investigación

Corrosion Protection : Triacetoxyvinylsilane (TAVS), a related compound, has been used in sol–gel coatings for corrosion protection of metals like aluminum and copper. The vinyl group's hydrophobic nature enhances corrosion resistance (Li, Ba, & Mahmood, 2008).

Surface Activity and Nanoparticle Stabilization : A multifunctional polysiloxane, similar in structure to trivinylmethoxysilane, has shown applications in nanoparticle stabilization and surface activity. This includes the complexing of metals and micellar solubilization of drugs (Racles, Silion, & Iacob, 2014).

Synthesis of Siloxane-Silica Hybrids : Compounds similar to trivinylmethoxysilane have been used as precursors in the sol-gel process to create siloxane-silica hybrid materials. These materials exhibit varied properties like low porosity or high surface area depending on the precursor mixtures (Rozga-Wijas, Chojnowski, Šcibiorek, & Fortuniak, 2005).

Preparation of Chitosan-Silane Sol-Gel Hybrid Films : Trivinylmethoxysilane was used in the creation of chitosan-silane hybrid thin films. These films' thickness and morphology can be controlled, making them useful in various applications (Spirk, Findenig, Doliška, Reichel, Swanson, Kargl, Ribitsch, & Stana-Kleinschek, 2013).

Use in Wood-Polymer Combinations : Alkoxysilane coupling agents, which include compounds like trivinylmethoxysilane, have been utilized to modify the interface between dissimilar materials, such as in wood-polymer combinations. This application enhances the properties like dimensional stability of wood (Schneider & Brebner, 1985).

Safety And Hazards

When handling Trivinylmethoxysilane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

tris(ethenyl)-methoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZMGROHNUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618647 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trivinylmethoxysilane | |

CAS RN |

193828-96-5 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

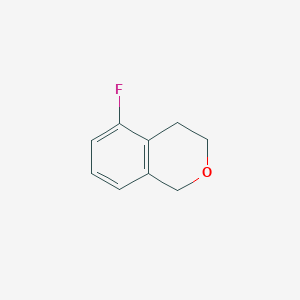

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)